4-({[1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}AMINO)-1-ETHYL-N~3~-(2-FURYLMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Overview
Description
4-({[1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}AMINO)-1-ETHYL-N~3~-(2-FURYLMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes difluoromethyl, dimethyl, and pyrazole groups
Preparation Methods
The synthesis of 4-({[1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}AMINO)-1-ETHYL-N~3~-(2-FURYLMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves multiple steps, including the formation of the pyrazole ring and subsequent functionalizationIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can replace existing groups on the pyrazole ring.
Common Reagents and Conditions: Reagents such as oxidizing agents, reducing agents, and various catalysts are used under controlled conditions to facilitate these reactions.
Major Products:
Scientific Research Applications
4-({[1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}AMINO)-1-ETHYL-N~3~-(2-FURYLMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Compared to other similar compounds, 4-({[1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}AMINO)-1-ETHYL-N~3~-(2-FURYLMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include other pyrazole derivatives with different substituents, which may exhibit varying degrees of activity and specificity .
Properties
IUPAC Name |
4-[[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]sulfonylamino]-1-ethyl-N-(furan-2-ylmethyl)pyrazole-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2N6O4S/c1-4-24-9-13(14(22-24)16(26)20-8-12-6-5-7-29-12)23-30(27,28)15-10(2)21-25(11(15)3)17(18)19/h5-7,9,17,23H,4,8H2,1-3H3,(H,20,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVKQDFDRPBDRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NCC2=CC=CO2)NS(=O)(=O)C3=C(N(N=C3C)C(F)F)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F2N6O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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